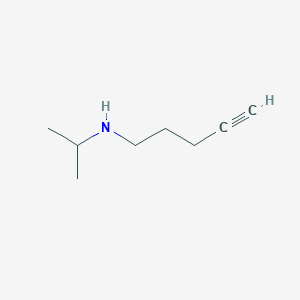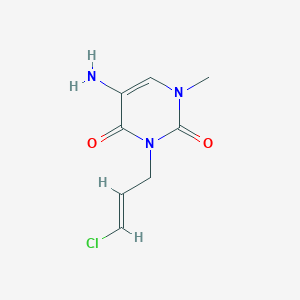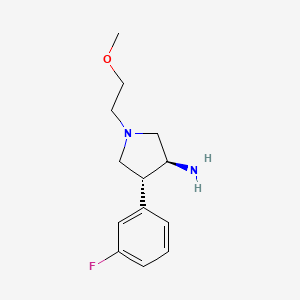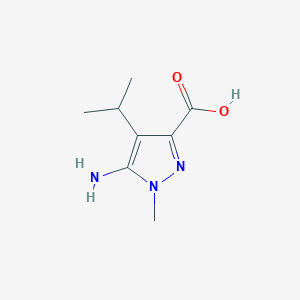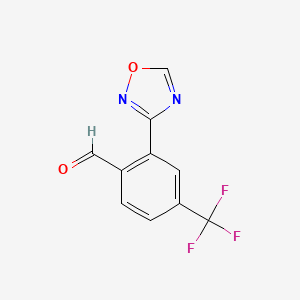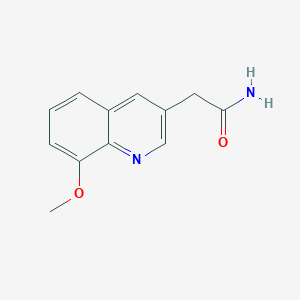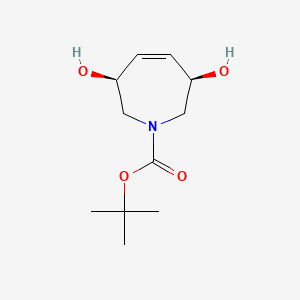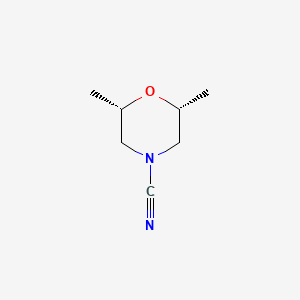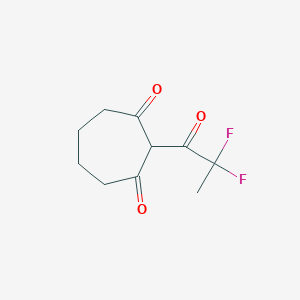
2-(2,2-Difluoropropanoyl)cycloheptane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-Difluoropropanoyl)cycloheptane-1,3-dione is a chemical compound with the molecular formula C₁₀H₁₂F₂O₃ and a molecular weight of 218.20 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a cycloheptane ring substituted with a difluoropropanoyl group and two keto groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Difluoropropanoyl)cycloheptane-1,3-dione typically involves the reaction of cycloheptane-1,3-dione with 2,2-difluoropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(2,2-Difluoropropanoyl)cycloheptane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to alcohols.
Substitution: The difluoropropanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(2,2-Difluoropropanoyl)cycloheptane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Mechanism of Action
The mechanism of action of 2-(2,2-Difluoropropanoyl)cycloheptane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The difluoropropanoyl group can form strong interactions with active sites, leading to inhibition or modulation of enzyme activity. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane-1,3-dione: Lacks the difluoropropanoyl group, making it less reactive in certain contexts.
2-(2,2-Difluoroacetyl)cycloheptane-1,3-dione: Similar structure but with a different acyl group, leading to different reactivity and applications.
Uniqueness
2-(2,2-Difluoropropanoyl)cycloheptane-1,3-dione is unique due to the presence of the difluoropropanoyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
Properties
Molecular Formula |
C10H12F2O3 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
2-(2,2-difluoropropanoyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C10H12F2O3/c1-10(11,12)9(15)8-6(13)4-2-3-5-7(8)14/h8H,2-5H2,1H3 |
InChI Key |
RAUVIHJYNLKQCA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1C(=O)CCCCC1=O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


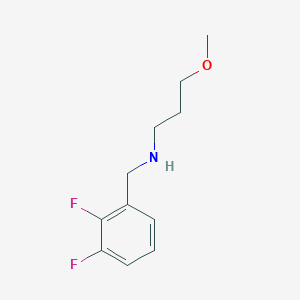
amine](/img/structure/B13322980.png)

![8-(tert-Butoxycarbonyl)-3-hydroxy-8-azaspiro[4.5]decane-1-carboxylic acid](/img/structure/B13323006.png)
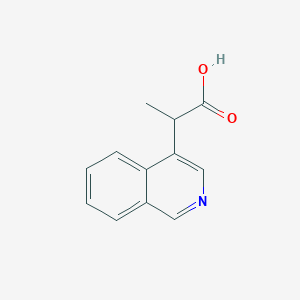
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B13323024.png)
